Heptadecyl D-glucoside

Description

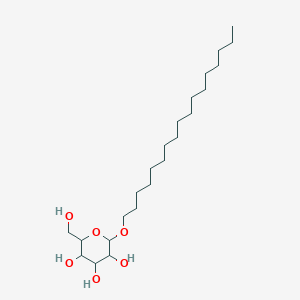

Heptadecyl D-glucoside (CAS: 100231-66-1) is a non-ionic surfactant and alkyl glycoside with the molecular formula C₂₃H₄₆O₆ and a molecular weight of 418.61 g/mol . Structurally, it consists of a 17-carbon alkyl chain (heptadecyl group) linked to a D-glucopyranoside moiety via a β-glycosidic bond. Key physicochemical properties include a density of 1.06 g/cm³, boiling point of 554.6°C (at 760 mmHg), and a flash point of 289.2°C . Its low vapor pressure (1.31 × 10⁻¹⁴ mmHg at 25°C) and moderate water solubility make it suitable for applications in cosmetics, pharmaceuticals, and agrochemicals .

Properties

CAS No. |

100231-66-1 |

|---|---|

Molecular Formula |

C23H46O6 |

Molecular Weight |

418.6 g/mol |

IUPAC Name |

2-heptadecoxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C23H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-23-22(27)21(26)20(25)19(18-24)29-23/h19-27H,2-18H2,1H3 |

InChI Key |

WPEOSFDPNQGBCR-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Other CAS No. |

100231-66-1 |

Synonyms |

heptadecyl D-glucoside |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Setmelanotide is synthesized through a series of peptide coupling reactions. The process involves the solid-phase peptide synthesis (SPPS) method, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The peptide is then cyclized through the formation of a disulfide bond between cysteine residues .

Industrial Production Methods: Industrial production of setmelanotide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is obtained through lyophilization (freeze-drying) to ensure stability and ease of storage .

Chemical Reactions Analysis

Types of Reactions: Setmelanotide primarily undergoes peptide bond formation and disulfide bond cyclization during its synthesis . It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions:

Peptide Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)

Cyclization Reagents: Iodine in methanol for disulfide bond formation

Purification: High-performance liquid chromatography (HPLC)

Major Products: The major product formed is the cyclic peptide setmelanotide, which is characterized by its specific sequence and disulfide bond .

Scientific Research Applications

Setmelanotide has a wide range of scientific research applications, particularly in the fields of medicine and biology :

Obesity Treatment: Setmelanotide is used to treat obesity caused by genetic deficiencies in POMC, PCSK1, and LEPR genes.

Hypothalamic Obesity: It has shown efficacy in treating hypothalamic obesity resulting from hypothalamic damage.

Bardet-Biedl Syndrome and Alström Syndrome: Setmelanotide has been studied for its effects on body weight in patients with these syndromes.

Mechanism of Action

Setmelanotide exerts its effects by acting as an agonist of the melanocortin-4 receptor (MC4R) in the hypothalamus . The MC4R pathway is crucial for regulating hunger, caloric intake, and energy expenditure. By activating MC4R, setmelanotide increases satiety signals and energy expenditure, leading to reduced hunger and weight loss .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Key Findings :

- Alkyl Chain Impact : Longer alkyl chains increase molecular weight, boiling point, and hydrophobicity (LogP). For every additional -CH₂ group, LogP increases by ~0.5 units .

- Density: Minor differences (e.g., 1.06 vs. 1.07 g/cm³) may arise from packing efficiency in crystalline states .

Pharmacokinetic and Toxicity Profiles

Table 2: Toxicity and ADME Comparison

Note: Benzoate derivatives (e.g., heptadecyl benzoate) are included to highlight alkyl chain effects on toxicity, though functional groups differ .

Key Findings :

- Alkyl Chain Length and Absorption : Longer alkyl chains (e.g., C₁₇) reduce gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation compared to shorter-chain analogs (e.g., methyl derivatives) .

- Toxicity Trends : Longer chains may increase risks of hERG II inhibition (linked to cardiac arrhythmia) and skin sensitization, as seen in heptadecyl benzoate .

Q & A

Q. What are the structural characteristics of Heptadecyl D-glucoside, and how do they influence its surfactant properties?

this compound is a non-ionic surfactant synthesized via the condensation of heptadecyl alcohol (C17 chain) with glucose. The alkyl chain length (C17) enhances hydrophobic interactions, while the glucose moiety contributes to hydrophilicity, enabling micelle formation and interfacial tension reduction. Structural analysis typically employs nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the glycosidic linkage and alkyl chain configuration .

Q. What methodologies are recommended for synthesizing and characterizing this compound?

Synthesis involves acid-catalyzed Fischer glycosidation or enzymatic methods. Post-synthesis purification via column chromatography (e.g., silica gel or Sephadex LH-20) is critical to isolate the desired product. Characterization relies on spectroscopic techniques:

- NMR for confirming β-D-glucosidic bonds and alkyl chain integration.

- High-performance liquid chromatography (HPLC) with refractive index or evaporative light scattering detection for purity assessment .

Q. How does this compound compare to other alkyl glucosides (e.g., Decyl or Caprylyl glucoside) in terms of antimicrobial activity?

Alkyl chain length directly impacts antimicrobial efficacy. For example, Sitosterol-β-D-glucoside (C29) demonstrated MIC values of 0.0078–0.125 mg/mL against Candida species, while shorter-chain derivatives like Caprylyl glucoside (C8) are less potent. This compound’s extended chain may enhance membrane disruption in pathogens, but comparative studies require standardized broth microdilution assays and clinical isolate testing .

Advanced Research Questions

Q. How can researchers address variability in this compound quantification across different extraction solvents?

Solvent polarity significantly affects extraction efficiency. For example, methanol extracts yielded higher Orcinol-β-D-glucoside concentrations (p < 0.0001) compared to dichloromethane in HPLC analyses. Researchers should optimize solvent systems using design-of-experiment (DoE) approaches and validate methods via spike-and-recovery tests to minimize variability .

Q. What experimental strategies resolve contradictions in reported bioactivity data for alkyl glucosides?

Discrepancies often arise from differences in microbial strains, assay conditions, or compound purity. To reconcile

- Use reference strains (e.g., ATCC controls) and standardized protocols (CLSI guidelines).

- Include positive controls (e.g., fluconazole for antifungal assays) and validate compound purity via HPLC-MS .

Q. How do storage conditions impact this compound’s stability and reactivity?

Alkyl glucosides degrade under acidic/alkaline conditions or prolonged exposure to light. Stability studies should monitor:

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound bioassays?

Nonlinear regression models (e.g., log-logistic or Hill equations) quantify EC50/IC50 values. For complex datasets, multivariate analysis (PCA or PLS-DA) identifies key variables affecting bioactivity. Software tools like SPSS or R packages (e.g., drc) enable robust data processing .

Q. How can researchers design toxicological studies to evaluate this compound’s safety profile?

Follow OECD guidelines for acute toxicity (e.g., OECD 423) and skin irritation (OECD 439). Key endpoints include:

Q. What structural modifications enhance this compound’s specificity for targeted drug delivery systems?

Functionalization strategies include:

- PEGylation to improve solubility and circulation time.

- Conjugation with targeting ligands (e.g., folic acid) via carbodiimide chemistry.

- Co-polymerization with pH-responsive monomers for stimuli-triggered release .

Q. How do natural sources of this compound influence its biosynthetic pathway analysis?

While this compound is primarily synthetic, analogous compounds (e.g., kaempferol glucosides) are isolated from plants like Dissotis perkinsiae. Metabolomic approaches (LC-MS/MS) and isotope labeling can trace biosynthetic routes, identifying key enzymes (e.g., UDP-glucosyltransferases) for heterologous expression in microbial hosts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.